Cas no 2059967-06-3 (4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one)

4-(3-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound featuring a methoxyphenyl substituent, which contributes to its unique structural and electronic properties. The azaspiro framework provides rigidity and conformational stability, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. Its well-defined spirocyclic core is advantageous for designing bioactive molecules, particularly in CNS-targeted drug discovery. The methoxy group enhances solubility and modulates electronic effects, facilitating further functionalization. This compound’s high purity and structural specificity make it suitable for applications in medicinal chemistry, where precise molecular architecture is critical. Its stability under standard conditions ensures reliable handling and storage.
4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one structure
2059967-06-3 structure
Product name:4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one
CAS No:2059967-06-3
MF:C15H19NO2
MW:245.31686425209
MDL:MFCD30486881
CID:5173275
PubChem ID:137702926

4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Azaspiro[4.4]nonan-1-one, 4-(3-methoxyphenyl)-
    • 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one
    • MDL: MFCD30486881
    • Inchi: 1S/C15H19NO2/c1-18-12-6-4-5-11(9-12)13-10-16-14(17)15(13)7-2-3-8-15/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17)
    • InChI Key: DNOBLHOTBFGWDK-UHFFFAOYSA-N
    • SMILES: C1(=O)C2(CCCC2)C(C2=CC=CC(OC)=C2)CN1

4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-331146-0.1g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
0.1g
$1031.0 2023-09-04
Enamine
EN300-331146-0.25g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
0.25g
$1078.0 2023-09-04
Enamine
EN300-331146-1.0g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
1g
$0.0 2023-06-07
Enamine
EN300-331146-0.05g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
0.05g
$983.0 2023-09-04
Enamine
EN300-331146-5g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
5g
$3396.0 2023-09-04
Enamine
EN300-331146-10g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
10g
$5037.0 2023-09-04
Enamine
EN300-331146-1g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
1g
$1172.0 2023-09-04
Enamine
EN300-331146-0.5g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
0.5g
$1124.0 2023-09-04
Enamine
EN300-331146-2.5g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
2.5g
$2295.0 2023-09-04
Enamine
EN300-331146-5.0g
4-(3-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one
2059967-06-3
5.0g
$3396.0 2023-02-23

Additional information on 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one

Chemical Profile of 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one (CAS No. 2059967-06-3)

4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique spirocyclic framework and aromatic substituents. The compound, identified by its Chemical Abstracts Service (CAS) number 2059967-06-3, represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry, with potential applications in the development of novel therapeutic agents. This article provides an in-depth exploration of the compound’s chemical structure, synthetic pathways, pharmacological properties, and emerging research applications.

The molecular structure of 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one consists of a spirocyclic core formed by the fusion of a seven-membered azacycloalkane ring with a nine-membered cycloalkane ring. This spiro arrangement introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. Additionally, the presence of a 3-methoxyphenyl group at the para position enhances its electronic properties, making it a candidate for further functionalization and derivatization.

From a synthetic perspective, the preparation of 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the spirocyclic core, followed by functional group interconversions to introduce the 3-methoxyphenyl moiety. Recent advances in transition-metal-catalyzed reactions have enabled more efficient and scalable syntheses, reducing the environmental footprint and improving yields. These developments align with the broader trend toward green chemistry principles in pharmaceutical manufacturing.

The pharmacological potential of 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one has been explored in several preclinical studies, where its unique structural features suggest multiple mechanisms of action. The spirocyclic scaffold is known to mimic natural products and bioactive molecules, often exhibiting potent interactions with biological targets. Preliminary investigations have indicated that this compound may possess properties relevant to neurological disorders, such as modulating neurotransmitter activity or inhibiting enzyme pathways associated with neurodegeneration.

One particularly intriguing aspect of 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one is its potential as a scaffold for drug discovery programs targeting central nervous system (CNS) diseases. The rigid spirocore enhances blood-brain barrier penetration, a critical factor for CNS drug efficacy. Moreover, the aromatic 3-methoxyphenyl group provides opportunities for further derivatization to optimize pharmacokinetic profiles and target specificity. Researchers are leveraging computational modeling and high-throughput screening techniques to identify analogs with enhanced therapeutic potential.

In recent years, there has been growing interest in heterocyclic compounds as privileged structures in medicinal chemistry due to their diverse biological activities and structural versatility. The spiroazacycloalkane motif is no exception, with studies demonstrating its utility in designing molecules with anti-inflammatory, antimicrobial, and anticancer properties. The work on 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one contributes to this growing body of evidence by showcasing how structural modifications can fine-tune molecular interactions with biological receptors.

The synthesis and characterization of 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one also offer insights into advanced spectroscopic techniques used in structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR methods like heteronuclear single quantum coherence (HSQC) and carbon-deuterium correlation spectroscopy (COSY), plays a crucial role in confirming the connectivity and conformational preferences of complex molecules like this one. Mass spectrometry provides complementary information about molecular weight and fragmentation patterns, aiding in purity assessment and structural confirmation.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one are likely to play an increasingly important role in drug development pipelines. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into clinical applications that address unmet medical needs. The integration of computational tools with experimental data will further accelerate the discovery process by enabling rapid screening and optimization of candidate molecules.

The future directions for studying CAS No 2059967-06-3 may include exploring its role as a lead compound for next-generation therapeutics or as a building block for libraries designed through combinatorial chemistry approaches. Advances in automated synthesis platforms could facilitate rapid production of analogs for testing in vitro and in vivo models systems relevant to human disease states.

In conclusion, 4-(3-methoxyphenyl)-2-azaspiro4.4nonan-1-one (CAS No 2059967 06 3) stands out as an intriguing molecule with significant potential across multiple domains including medicinal chemistry drug discovery synthetic organic chemistry pharmaceutical development Its unique structural features rigid spirocyclic framework aromatic substituents offer opportunities for innovative research leading toward novel treatments for neurological disorders cancers inflammatory conditions among others As our understanding deepens about how these complex molecules interact with biological systems we can anticipate further breakthroughs that will shape future therapeutic strategies

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